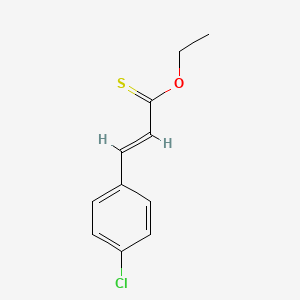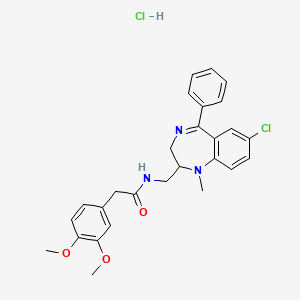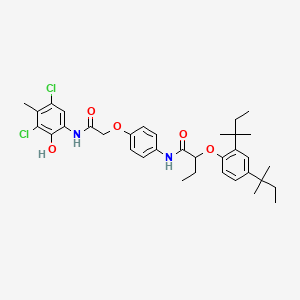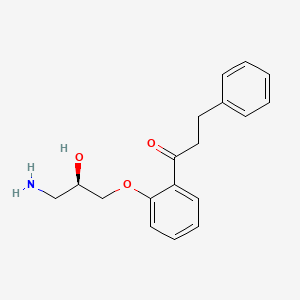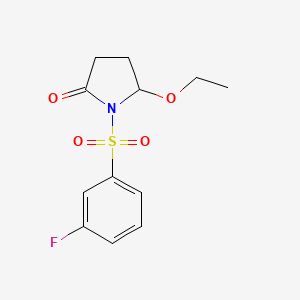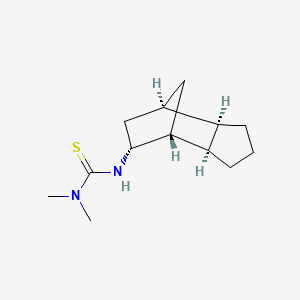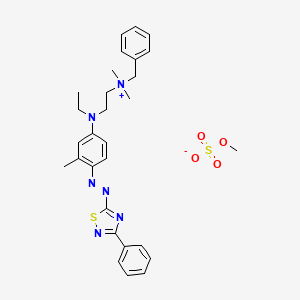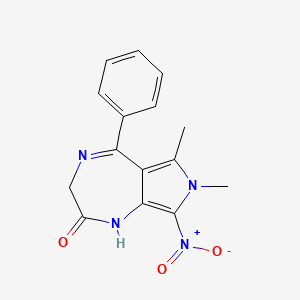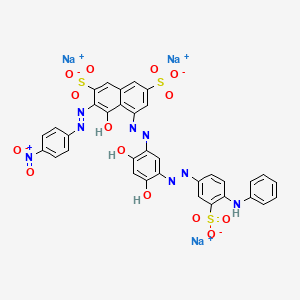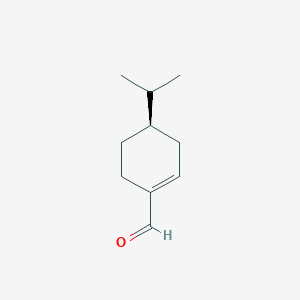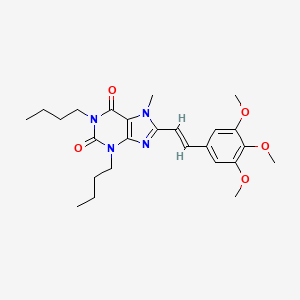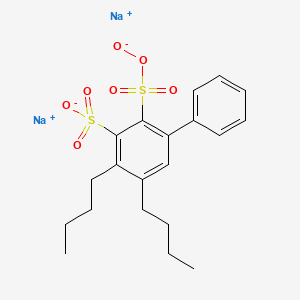
(1,1'-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is a heterocyclic organic compound with the molecular formula C20H26O7S2.2Na. It is commonly used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acid derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new compounds and materials .
Biology
In biological research, this compound is used in studies involving enzyme interactions and protein binding. Its ability to interact with biological molecules makes it a useful tool in understanding biochemical pathways .
Medicine
In medicine, (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .
Industry
In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2’-Benzidinedisulfonic acid: Used in the production of azo dyes.
Thorin indicator: Used as an indicator in various chemical analyses.
Uniqueness
(1,1’-Biphenyl)disulfonic acid, dibutyl-2-hydroxy-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a versatile and valuable compound .
Properties
CAS No. |
63021-88-5 |
|---|---|
Molecular Formula |
C20H24Na2O7S2 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
disodium;2,3-dibutyl-6-oxidooxysulfonyl-5-phenylbenzenesulfonate |
InChI |
InChI=1S/C20H26O7S2.2Na/c1-3-5-10-16-14-18(15-11-8-7-9-12-15)20(29(25,26)27-21)19(28(22,23)24)17(16)13-6-4-2;;/h7-9,11-12,14,21H,3-6,10,13H2,1-2H3,(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
OYBWMFFTLWJGMM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1CCCC)S(=O)(=O)[O-])S(=O)(=O)O[O-])C2=CC=CC=C2.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


